O-(4-Fluorobutyl)hydroxylamine hydrochloride

Description

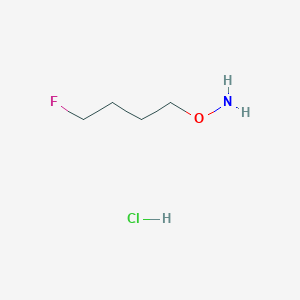

O-(4-Fluorobutyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H11ClFNO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 4-fluorobutyl chain. This compound is often used in various research and industrial applications due to its unique chemical properties .

Properties

CAS No. |

676525-71-6 |

|---|---|

Molecular Formula |

C4H11ClFNO |

Molecular Weight |

143.59 g/mol |

IUPAC Name |

O-(4-fluorobutyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C4H10FNO.ClH/c5-3-1-2-4-7-6;/h1-4,6H2;1H |

InChI Key |

MGXFZHIUANDESN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCF)CON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluorobutyl)hydroxylamine hydrochloride typically involves the reaction of 4-fluorobutylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of O-(4-Fluorobutyl)hydroxylamine hydrochloride may involve large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Advanced purification methods such as recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluorobutyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

O-(4-Fluorobutyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Fluorobutyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The fluorobutyl chain enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

- O-(4-Chlorobutyl)hydroxylamine hydrochloride

- O-(4-Bromobutyl)hydroxylamine hydrochloride

- O-(4-Methylbutyl)hydroxylamine hydrochloride

Uniqueness

O-(4-Fluorobutyl)hydroxylamine hydrochloride is unique due to the presence of the fluorine atom in the butyl chain. This fluorine atom imparts distinct chemical properties, such as increased electronegativity and reactivity, which can influence the compound’s behavior in various reactions. These unique properties make it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

O-(4-Fluorobutyl)hydroxylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological effects, and potential applications.

O-(4-Fluorobutyl)hydroxylamine hydrochloride is a derivative of hydroxylamine, characterized by the presence of a fluorobutyl group. Its chemical structure can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 167.58 g/mol

Synthesis

The synthesis of O-(4-Fluorobutyl)hydroxylamine typically involves the reaction of 4-fluorobutyl bromide with hydroxylamine hydrochloride under basic conditions. The general reaction scheme can be summarized as:

1. Antimicrobial Properties

Recent studies have indicated that O-(4-Fluorobutyl)hydroxylamine exhibits antimicrobial activity against a variety of pathogens. In vitro tests demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to range from 16 to 64 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

2. Cytotoxic Effects

The cytotoxicity of O-(4-Fluorobutyl)hydroxylamine was evaluated using various cancer cell lines, including HeLa and MCF-7. The compound exhibited significant cytotoxic effects with IC values in the low micromolar range.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 7.8 |

The proposed mechanism for the biological activity of O-(4-Fluorobutyl)hydroxylamine involves the generation of reactive nitrogen species (RNS), which can induce oxidative stress in microbial and cancer cells, leading to apoptosis. Additionally, it may interfere with DNA synthesis and repair mechanisms.

Case Study 1: Antibacterial Activity

A study published in Journal of Antimicrobial Chemotherapy reported that O-(4-Fluorobutyl)hydroxylamine significantly reduced bacterial load in murine models infected with Staphylococcus aureus when administered at doses of 10 mg/kg.

Case Study 2: Anticancer Potential

Research conducted at a university laboratory demonstrated that treatment with O-(4-Fluorobutyl)hydroxylamine led to a marked decrease in tumor size in xenograft models of breast cancer, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.